

Carcinogenic Potential of o-Benzyl-p-chlorophenol: A Technical Guide

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Compound Name: Clorofene

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Abstract

o-Benzyl-p-chlorophenol (OBPCP), a broad-spectrum germicide, has undergone extensive toxicological evaluation to determine its carcinogenic potential. This technical guide provides a comprehensive overview of the key findings from carcinogenicity bioassays and genotoxicity studies. The primary target organ for OBPCP-induced toxicity and carcinogenicity is the kidney. Evidence suggests a tumorigenic response in male mice, with equivocal findings in female rats. Genotoxicity studies have yielded mixed results, with some assays indicating mutagenic potential. This document summarizes the quantitative data, details the experimental methodologies employed in pivotal studies, and presents visual representations of the experimental workflows and a hypothesized mechanism of action.

Introduction

o-Benzyl-p-chlorophenol is a phenolic compound widely used as a disinfectant in household and hospital settings.^[1] Its widespread use necessitates a thorough understanding of its potential long-term health effects, including its carcinogenic risk to humans. This guide synthesizes the available scientific data to provide a detailed technical resource for professionals in research and drug development.

Carcinogenicity Studies

Long-term carcinogenicity studies of o-benzyl-p-chlorophenol have been conducted by the National Toxicology Program (NTP) in both rats and mice.^[2] The primary route of administration in these studies was gavage, with the compound dissolved in corn oil.

Two-Year Gavage Study in F344/N Rats

Groups of F344/N rats were administered o-benzyl-p-chlorophenol by gavage for up to 103 weeks. The key findings are summarized in the table below.

Species/Sex	Dose (mg/kg/day)	Organ	Finding	Incidence
Rat/Male	0	-	-	-
30	-	No evidence of carcinogenic activity	-	
60	-	No evidence of carcinogenic activity	-	
120	-	No evidence of carcinogenic activity	-	
Rat/Female	0	Kidney	Transitional Cell Carcinoma	0/50
60	Kidney	Transitional Cell Carcinoma	0/50	
120	Kidney	Transitional Cell Carcinoma	1/51	
240	Kidney	Transitional Cell Carcinoma	1/50	

Conclusion: There was no evidence of carcinogenic activity in male F344/N rats. There was equivocal evidence of carcinogenic activity in female F344/N rats based on the occurrence of

two rare renal transitional cell carcinomas.[2]

Two-Year Gavage Study in B6C3F1 Mice

B6C3F1 mice were also administered o-benzyl-p-chlorophenol by gavage for 103 weeks. The results of this study are presented below.

Species/Sex	Dose (mg/kg/day)	Organ	Finding	Incidence
Mouse/Male	0	Kidney	Renal Tubule Adenoma	0/50
120	Kidney	Renal Tubule Adenoma	2/50	
240	Kidney	Renal Tubule Adenoma	4/50	
480	Kidney	Renal Tubule Adenoma	3/50	
Mouse/Male	0	Kidney	Renal Tubule Adenoma or Carcinoma (combined)	0/50
120	Kidney	Renal Tubule Adenoma or Carcinoma (combined)	2/50	
240	Kidney	Renal Tubule Adenoma or Carcinoma (combined)	6/50	
480	Kidney	Renal Tubule Adenoma or Carcinoma (combined)	6/50	
Mouse/Female	0	-	-	-
120	-	No evidence of carcinogenic activity	-	

240	-	No evidence of carcinogenic activity	-
480	-	No evidence of carcinogenic activity	-

Conclusion: There was some evidence of carcinogenic activity in male B6C3F1 mice based on increased incidences of renal tubule adenoma and renal tubule adenoma or carcinoma (combined). There was no evidence of carcinogenic activity in female B6C3F1 mice.[2][3]

Genotoxicity Studies

o-Benzyl-p-chlorophenol has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic damage. The results are summarized below.

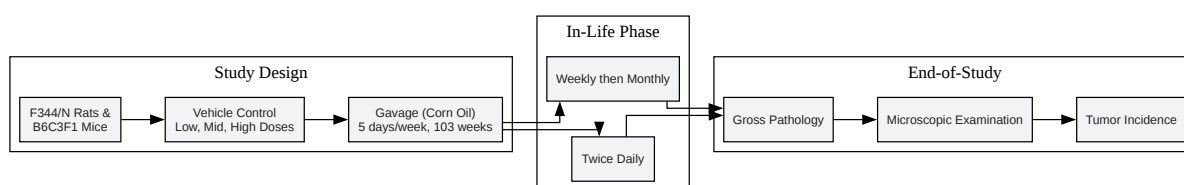
Assay	Test System	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation Assay	Salmonella typhimurium strains TA97, TA98, TA100, TA1535	With and Without	Negative[2]
Chromosomal Aberrations	Cultured Chinese Hamster Ovary (CHO) cells	With and Without	Negative[2]
Sister Chromatid Exchanges	Cultured Chinese Hamster Ovary (CHO) cells	With and Without	Negative[2]
Gene Mutation	L5178Y Mouse Lymphoma cells	Without	Positive[2]
Gene Mutation	TK6 Human Lymphoblastoid cells	Without	Positive[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Two-Year Carcinogenicity Bioassay (NTP TR-424)

- Test Substance: o-Benzyl-p-chlorophenol (approximately 97% pure) in corn oil.
- Animals: Male and female F344/N rats and B6C3F1 mice.
- Administration: Gavage, 5 days per week for 103 weeks.
- Dose Levels:
 - Male Rats: 0, 30, 60, or 120 mg/kg body weight.
 - Female Rats: 0, 60, 120, or 240 mg/kg body weight.
 - Male and Female Mice: 0, 120, 240, or 480 mg/kg body weight.
- Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.
- Pathology: Complete necropsies were performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected for microscopic examination.



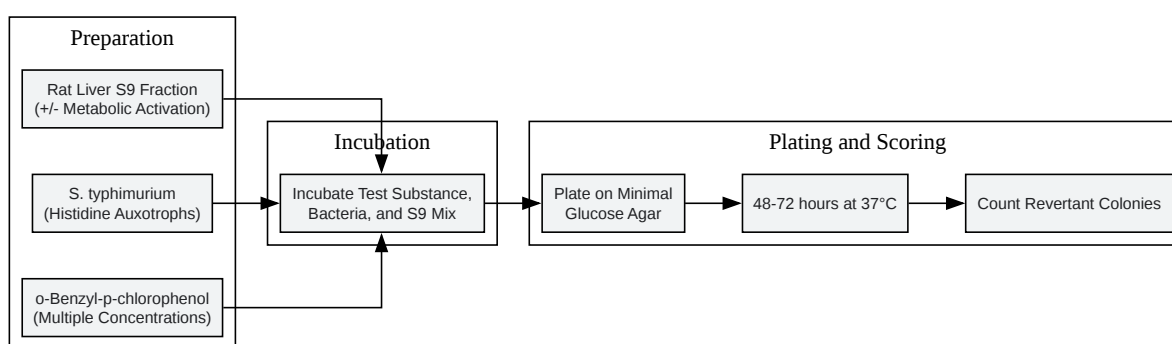
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Figure 1: Workflow for the NTP 2-Year Carcinogenicity Bioassay.

Bacterial Reverse Mutation Assay (Ames Test)

This assay was conducted following the principles of the OECD Guideline 471.[4][5]

- Test Strains: *Salmonella typhimurium* strains TA97, TA98, TA100, and TA1535.
- Metabolic Activation: The assay was performed with and without a rat liver S9 fraction to simulate mammalian metabolism.
- Procedure: The test substance, at various concentrations, was incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture was then plated on minimal glucose agar plates.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.



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Figure 2: General Workflow for the Bacterial Reverse Mutation Assay.

In Vitro Mammalian Chromosomal Aberration Test

This assay was performed according to the principles of the OECD Guideline 473.[\[6\]](#)[\[7\]](#)

- Cell Line: Chinese Hamster Ovary (CHO) cells.
- Metabolic Activation: The test was conducted with and without a rat liver S9 fraction.
- Procedure: CHO cells were exposed to various concentrations of o-benzyl-p-chlorophenol for a short duration. Following the exposure period, the cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
- Endpoint: Chromosomes were harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay was conducted based on the principles of the OECD Guideline 490.[\[8\]](#)[\[9\]](#)

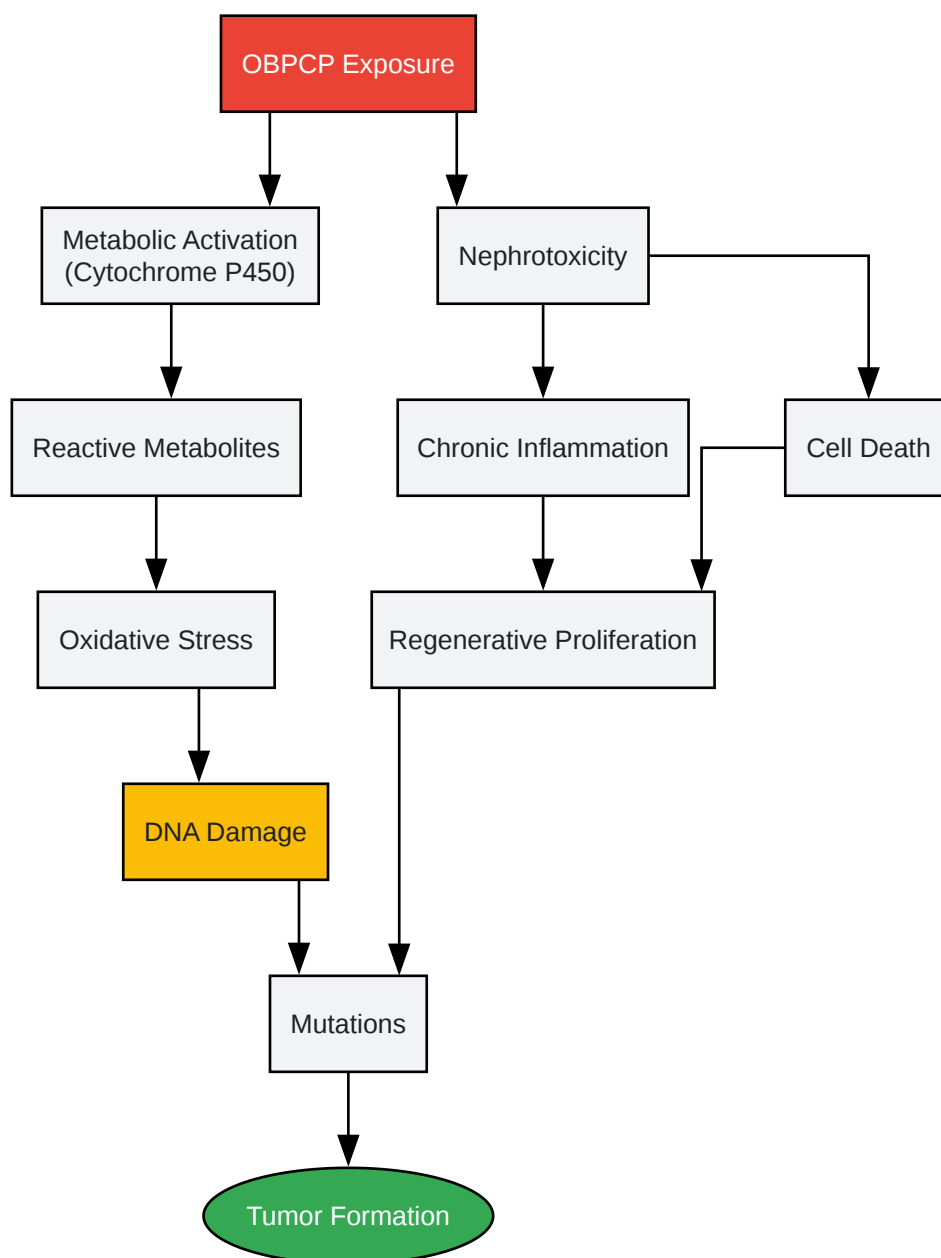
- Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-).
- Metabolic Activation: The assay was performed with and without a rat liver S9 fraction.
- Procedure: The cells were exposed to the test substance for a defined period. After exposure, the cells were cultured to allow for the expression of any induced mutations.
- Selection: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme (wild-type) will incorporate the toxic TFT and die, while mutant cells (TK-/-) will survive and form colonies.
- Endpoint: The number of mutant colonies was counted, and the mutant frequency was calculated. A dose-related increase in the mutant frequency indicates a mutagenic effect.

Mechanism of Carcinogenicity

The precise signaling pathways involved in o-benzyl-p-chlorophenol-induced carcinogenicity have not been fully elucidated. However, based on the available data, a plausible mechanism can be hypothesized, particularly for the observed renal tumors in male mice.

o-Benzyl-p-chlorophenol is known to induce nephrotoxicity, characterized by chronic inflammation and regenerative cell proliferation in the renal tubules.[10] The metabolic activation of o-benzyl-p-chlorophenol, likely mediated by cytochrome P450 enzymes, may lead to the formation of reactive metabolites.[11][12] These reactive species can induce oxidative stress, leading to cellular damage.

The sustained cycle of cell death and regeneration in the kidney, driven by chronic toxicity, can increase the likelihood of spontaneous mutations. If these mutations occur in critical genes controlling cell growth and differentiation, they can lead to the clonal expansion of preneoplastic cells and, ultimately, tumor formation. The positive results in some in vitro genotoxicity assays suggest that o-benzyl-p-chlorophenol or its metabolites may also have direct mutagenic activity, which could contribute to the initiation of carcinogenesis.



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Figure 3: Hypothesized Mechanism of o-Benzyl-p-chlorophenol-Induced Renal Carcinogenesis.

Conclusion

The available data indicate that o-benzyl-p-chlorophenol exhibits carcinogenic potential in male mice, primarily targeting the kidney. The evidence in female rats is equivocal, and no carcinogenic effects were observed in male rats or female mice in the NTP 2-year bioassays.

The genotoxicity profile is mixed, with positive results in mammalian cell gene mutation assays suggesting a potential mutagenic mode of action. The nephrotoxicity of the compound appears to be a key factor in its carcinogenic mechanism, likely involving a combination of chronic cell injury, regenerative proliferation, and potential direct mutagenic events. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in o-benzyl-p-chlorophenol-induced tumorigenesis. This information is critical for accurate human health risk assessment and for guiding the development of safer alternative biocides.

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